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Compound of Interest

Compound Name: 2-Bromo-6-methylnaphthalene

Cat. No.: B123290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-
Bromo-6-methylnaphthalene as a versatile intermediate in organic synthesis. The protocols

focus on key transformations, including palladium-catalyzed cross-coupling reactions and

oxidation, which are fundamental in the construction of complex organic molecules for

pharmaceutical and materials science applications.

Physicochemical Properties
2-Bromo-6-methylnaphthalene is a brominated aromatic hydrocarbon with a naphthalene

core. The bromine atom at the 2-position serves as a reactive handle for various

functionalizations, particularly in transition metal-catalyzed reactions.[1]

Property Value

CAS Number 37796-78-4

Molecular Formula C₁₁H₉Br

Molecular Weight 221.09 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 106-109 °C

Boiling Point 296 °C (lit.)
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Application 1: Suzuki-Miyaura Cross-Coupling
Reactions
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. 2-
Bromo-6-methylnaphthalene is an excellent substrate for coupling with various arylboronic

acids to synthesize biaryl compounds, which are common motifs in pharmaceuticals and liquid

crystals.

General Reaction Scheme
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Suzuki-Miyaura Coupling of 2-Bromo-6-methylnaphthalene.

Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-

Miyaura coupling of 2-Bromo-6-methylnaphthalene with various arylboronic acids.
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Entry
Arylbo
ronic
Acid

Cataly
st
(mol%)

Ligand
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenylb

oronic

acid

Pd(OAc

)₂ (2)

SPhos

(4)

K₃PO₄

(2.0)

Toluene

/H₂O

(4:1)

100 12 92

2

4-

Methox

yphenyl

boronic

acid

Pd(dppf

)Cl₂ (3)
-

Cs₂CO₃

(2.5)

1,4-

Dioxan

e/H₂O

(3:1)

90 16 89

3

3-

Pyridiny

lboronic

acid

Pd₂(dba

)₃ (1.5)

XPhos

(3)

K₂CO₃

(3.0)

THF/H₂

O (5:1)
80 24 85

Experimental Protocol: Synthesis of 2-Methyl-6-
phenylnaphthalene
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Bromo-6-
methylnaphthalene with phenylboronic acid.

Materials:

2-Bromo-6-methylnaphthalene (1.0 mmol, 221.1 mg)

Phenylboronic acid (1.2 mmol, 146.3 mg)

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

SPhos (0.04 mmol, 16.4 mg)

Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

Toluene (8 mL)
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Water (2 mL, degassed)

Nitrogen or Argon gas

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-
methylnaphthalene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon)

three times.

Add degassed toluene and water via syringe.

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10

mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield the desired product.

Application 2: Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. 2-Bromo-6-
methylnaphthalene can be coupled with various alkenes to introduce vinyl substituents,

leading to the synthesis of substituted styrenes and other valuable building blocks.
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General Reaction Scheme
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Mizoroki-Heck Reaction of 2-Bromo-6-methylnaphthalene.

Quantitative Data for Mizoroki-Heck Reaction
The following table provides representative conditions and yields for the Heck reaction of 2-
Bromo-6-methylnaphthalene.

Entry Alkene
Cataly
st
(mol%)

Ligand
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1 Styrene
Pd(OAc

)₂ (1)

P(o-

tolyl)₃

(2)

Et₃N

(1.5)
DMF 120 18 88

2
n-Butyl

acrylate

PdCl₂(P

Ph₃)₂

(2)

-
K₂CO₃

(2.0)
DMAc 140 24 91

3
Cyclohe

xene

Pd₂(dba

)₃ (1)

P(t-Bu)₃

(2)

Cs₂CO₃

(2.0)

1,4-

Dioxan

e

110 16 75
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Experimental Protocol: Synthesis of 2-Methyl-6-
styrylnaphthalene
This protocol outlines a general procedure for the Heck reaction between 2-Bromo-6-
methylnaphthalene and styrene.

Materials:

2-Bromo-6-methylnaphthalene (1.0 mmol, 221.1 mg)

Styrene (1.2 mmol, 125.0 mg, 0.14 mL)

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 mmol, 6.1 mg)

Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 0.21 mL)

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Nitrogen or Argon gas

Standard glassware for organic synthesis

Procedure:

In a sealed tube, combine 2-Bromo-6-methylnaphthalene, Pd(OAc)₂, and P(o-tolyl)₃.

Evacuate and backfill the tube with an inert gas three times.

Add anhydrous DMF, styrene, and triethylamine via syringe.

Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

Monitor the reaction by TLC or GC-MS.

After completion, cool the mixture to room temperature and dilute with water (15 mL).

Extract the product with diethyl ether (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate.

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to

obtain the desired product.

Application 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen

bonds. 2-Bromo-6-methylnaphthalene can be coupled with a wide range of primary and

secondary amines to produce N-aryl derivatives, which are important scaffolds in medicinal

chemistry.

General Reaction Scheme

Reactants

Product

2-Bromo-6-methylnaphthalene Pd Catalyst, Ligand, Base
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Buchwald-Hartwig Amination of 2-Bromo-6-methylnaphthalene.

Quantitative Data for Buchwald-Hartwig Amination
The following table presents typical conditions and yields for the Buchwald-Hartwig amination

of 2-Bromo-6-methylnaphthalene.
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Entry Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Morphol

ine

Pd₂(dba

)₃ (2)

Xantph

os (4)

NaOtBu

(1.4)
Toluene 110 12 95

2 Aniline
Pd(OAc

)₂ (2)

BINAP

(3)

Cs₂CO₃

(2.0)

1,4-

Dioxan

e

100 18 87

3
Piperidi

ne

Pd-G3-

XPhos

(1)

-
K₃PO₄

(2.5)
t-BuOH 90 24 93

Experimental Protocol: Synthesis of 4-(6-
Methylnaphthalen-2-yl)morpholine
This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-Bromo-
6-methylnaphthalene with morpholine.

Materials:

2-Bromo-6-methylnaphthalene (1.0 mmol, 221.1 mg)

Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

Xantphos (0.04 mmol, 23.1 mg)

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

Toluene, anhydrous (5 mL)

Nitrogen or Argon gas

Standard glassware for organic synthesis
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Procedure:

In an oven-dried Schlenk tube, add 2-Bromo-6-methylnaphthalene, Pd₂(dba)₃, Xantphos,

and NaOtBu.

Evacuate and backfill the tube with an inert gas three times.

Add anhydrous toluene and morpholine via syringe.

Seal the tube and heat the reaction mixture to 110 °C for 12 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to

afford the desired product.

Application 4: Oxidation of the Methyl Group
The methyl group of 2-Bromo-6-methylnaphthalene can be oxidized to a carboxylic acid,

providing a route to 6-bromo-2-naphthoic acid, a valuable intermediate for the synthesis of

polymers and other functional materials.[1][2]
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Oxidation of 2-Bromo-6-methylnaphthalene.

Quantitative Data for Oxidation

Entry Oxidant Catalyst Solvent
Temp
(°C)

Pressur
e (
kg/cm ²)

Time (h)
Yield
(%)

1

Molecula

r Oxygen

(Air)

Co(OAc)₂

/Mn(OAc)

₂/HBr

Acetic

Acid
120-200 10-30 4-8

High

Yield

Experimental Protocol: Synthesis of 6-Bromo-2-
naphthoic acid
This protocol is based on a liquid-phase air oxidation method.[2]

Materials:

2-Bromo-6-methylnaphthalene

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

Hydrogen bromide (HBr) or a bromide salt (e.g., NaBr)
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Acetic acid

Molecular oxygen (or compressed air)

High-pressure reactor (autoclave)

Procedure:

Charge the high-pressure reactor with 2-Bromo-6-methylnaphthalene, cobalt(II) acetate,

manganese(II) acetate, a bromine source (e.g., HBr), and acetic acid.

Seal the reactor and purge with nitrogen, then with oxygen.

Pressurize the reactor with molecular oxygen or air to 10-30 kg/cm ².

Heat the reactor to 120-200 °C with vigorous stirring.

Maintain the temperature and pressure for 4-8 hours, monitoring the oxygen uptake.

After the reaction is complete, cool the reactor to room temperature and carefully vent the

excess pressure.

The product, 6-bromo-2-naphthoic acid, will precipitate from the acetic acid solution upon

cooling.

Isolate the product by filtration, wash with water, and dry to obtain the pure carboxylic acid.

The product can be further purified by recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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